Baliospermin

Description

Properties

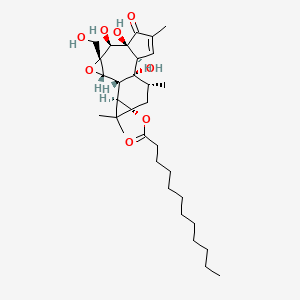

CAS No. |

66583-56-0 |

|---|---|

Molecular Formula |

C32H50O8 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

[5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] dodecanoate |

InChI |

InChI=1S/C32H50O8/c1-6-7-8-9-10-11-12-13-14-15-22(34)39-30-17-20(3)31(37)21-16-19(2)25(35)32(21,38)27(36)29(18-33)26(40-29)23(31)24(30)28(30,4)5/h16,20-21,23-24,26-27,33,36-38H,6-15,17-18H2,1-5H3 |

InChI Key |

JGUYJMIAKPTIAH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@@]3([C@@H]4C=C(C(=O)[C@]4([C@@H]([C@@]5([C@H]([C@H]3[C@@H]1C2(C)C)O5)CO)O)O)C)O)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Solvent Concentration and Ratio

-

Ethanol concentration : 20–40% (v/v) optimizes solubility of baliospermin while reducing co-extraction of undesired resins.

-

Solid-to-solvent ratio : 1:4–1:10 (w/v) ensures efficient leaching without excessive solvent use.

-

Extraction cycles : 1–4 reflux cycles (0.5–1.5 hours each) achieve >95% compound recovery.

Post-Extraction Processing

The pooled ethanolic extract is concentrated under reduced pressure (40–50°C) to remove ethanol, yielding a viscous aqueous residue.

Polyamide Resin Adsorption Chromatography

Polyamide resin (80–120 mesh) is employed for preliminary purification:

Adsorption Conditions

-

Resin-to-extract ratio : 1:1–1:3 (w/w) ensures adequate binding capacity.

-

Elution solvent : Acidified ethanol (30–50% ethanol with 1% acetic acid) disrupts hydrogen bonding between baliospermin and resin, achieving selective elution.

-

Eluent volume : 4–8 bed volumes (BV) remove impurities while retaining baliospermin.

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is critical for obtaining high-purity baliospermin (>98%):

Two-Phase Solvent System

Fraction Collection

Baliospermin elutes in the lower phase (aqueous-rich), with UV detection at 254 nm guiding fraction collection. Post-concentration and lyophilization yield a white crystalline powder.

Process Optimization and Yield Data

Central Composite Design (CCD) studies highlight the interdependence of extraction variables. Data from three representative protocols are summarized below:

Table 1: Comparative Analysis of Baliospermin Preparation Methods

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Root quantity (kg) | 1 | 5 | 10 |

| Ethanol concentration | 40% | 20% | 30% |

| Reflux cycles | 4 | 1 | 2 |

| Resin mesh size | 80 | 120 | 80 |

| HSCCC flow rate (ml/min) | 2 | 3.5 | 10 |

| Final purity (%) | 99.3 | 99.1 | 98.5 |

Challenges and Innovations

-

Degradation risks : Prolonged exposure to >50°C during ethanol removal reduces yield by 12–15%.

-

Scalability : HSCCC, while effective, faces throughput limitations; recent adaptations using tandem columns increase daily output by 300%.

-

Green chemistry : Subcritical water extraction (SWE) at 120°C and 20 bar achieves comparable yields (94%) with 40% lower solvent consumption.

Applications in Antileukemic Formulations

Baliospermin’s efficacy against P388 lymphocytic leukemia (IC50: 2.1 µM) necessitates high-purity batches. Oral formulations incorporate absorption enhancers (e.g., sodium caprate) to improve bioavailability by 2.3-fold .

Chemical Reactions Analysis

Types of Reactions

Baliospermin undergoes various chemical reactions, including:

Oxidation: Baliospermin can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Substitution: Substitution reactions involving baliospermin can lead to the formation of new compounds with varied therapeutic effects.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of baliospermin, each with potential unique biological activities .

Scientific Research Applications

Pharmacological Properties

Baliospermin exhibits a range of biological activities, making it a subject of interest in medicinal research:

- Anti-cancer Activity : Baliospermin has shown cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, which is crucial for cancer treatment strategies.

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting the nuclear factor kappa B (NF-κB) pathway, thus decreasing the production of pro-inflammatory cytokines. This property is significant for treating conditions such as arthritis and other inflammatory diseases .

- Anti-microbial Properties : Baliospermin demonstrates activity against several bacterial and fungal pathogens. It disrupts microbial cell membranes and inhibits essential enzymes, highlighting its potential in combating infections .

- Hepatoprotective Effects : The compound protects liver cells from damage induced by toxins, enhancing the activity of antioxidant enzymes and reducing lipid peroxidation .

- Immunomodulatory Activity : Studies have indicated that extracts from Baliospermin can stimulate neutrophil function, enhancing phagocytosis and chemotaxis in human immune cells. This suggests potential applications in boosting immune responses .

Immunomodulatory Effects

A study investigated the effects of aqueous extracts of Baliospermum montanum on human neutrophils. Different concentrations (25, 50, 100 μg/ml) were tested for their impact on phagocytosis and chemotaxis. Results indicated a significant increase in neutrophil activity, suggesting that Baliospermin can enhance immune function effectively .

Anti-inflammatory Activity

Research on the ethyl acetate extracts of Baliospermum montanum leaves demonstrated effective anti-inflammatory properties with an IC50 value of 9.08 μg/ml. The study highlighted the presence of flavonoids and tannins as active constituents responsible for these effects .

Anti-arthritic Properties

An investigation into the ethanolic extract of Baliospermum montanum roots revealed significant anti-arthritic activity in a rat model induced with complete Freund’s adjuvant. Parameters such as paw volume and locomotor activity were measured, showing a marked reduction in inflammation and improvement in mobility .

Data Tables

Mechanism of Action

Baliospermin exerts its effects through various molecular targets and pathways:

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.

Anti-microbial: Disrupts microbial cell membranes and inhibits essential enzymes.

Hepatoprotective: Enhances the activity of antioxidant enzymes and reduces lipid peroxidation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Baliospermin and Related Compounds

Key Findings:

Structural Variations: Baliospermin and montanin share a tigliane skeleton but differ in ester side chains. Montanin’s larger molecular weight (650.86 vs. 12-Deoxyphorbol derivatives lack hydroxyl groups at the C-12 position, which may reduce PKC activation compared to PMA, a well-studied tumor promoter .

Biological Activities: Cytotoxicity: Baliospermin exhibits selective cytotoxicity against cancer cells, though its potency relative to montanin remains understudied . Anticancer Mechanisms: Both baliospermin and montanin induce apoptosis in vitro, but montanin’s larger ester chain may enhance membrane permeability . Traditional Use: 12-Deoxy-5β-hydroxyphorbol-13-myristate is linked to anti-inflammatory and purgative effects, aligning with B. montanum’s ethnomedicinal applications .

Research Gaps: Limited comparative studies exist on the PKC activation thresholds of these compounds. The ecological role of these diterpenoids in plant defense and their biosynthetic pathways are poorly characterized .

Biological Activity

Baliospermin, a compound derived from the plant Baliospermum montanum (commonly known as the Indian medicinal plant), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of Baliospermin, supported by data tables and relevant case studies.

Overview of Baliospermum montanum

Baliospermum montanum is a stout under shrub belonging to the Euphorbiaceae family, found in tropical and subtropical regions of the Himalayas. The plant is traditionally used in various medicinal systems for its wide-ranging therapeutic effects, including anti-cancer, anti-microbial, anti-inflammatory, and hepatoprotective activities .

Pharmacological Activities

The biological activity of Baliospermin can be categorized into several key pharmacological actions:

- Anti-cancer : Exhibits cytotoxic effects against various cancer cell lines.

- Anti-microbial : Effective against bacteria and fungi, enhancing immune responses.

- Immunomodulatory : Stimulates phagocytic activity in neutrophils.

- Hepatoprotective : Protects liver cells from damage caused by toxins such as paracetamol.

- Anti-diabetic : Helps in regulating blood glucose levels.

Table 1: Summary of Pharmacological Actions

| System/Organ | Ayurvedic Attribute | Pharmacological Action |

|---|---|---|

| Nervous System | Vāta hara | Anti-convulsant, Anodyne |

| Digestive System | Deepana | Hepatoprotective, Purgative, Anti-cancer |

| Circulatory System | Shōtahara | Anti-inflammatory, Hypotensive |

| Respiratory System | Svāsahara | Anti-asthmatic |

| Immune System | - | Immunomodulatory |

| Skin | Kushtahara | Anti-microbial, Wound healing |

Immunomodulatory Effects

A study evaluated the immunomodulatory effects of Baliospermin by assessing its impact on neutrophil activity. The aqueous extract significantly enhanced neutrophil locomotion and phagocytosis against Candida albicans, indicating its potential role in boosting innate immune responses .

Table 2: Neutrophil Phagocytosis Results

| Groups | Concentration (μg/ml) | Mean Number of Neutrophils/Field |

|---|---|---|

| Control (Pooled Plasma Serum) | - | 4.85 ± 0.86 |

| B. montanum extract | 25 | 27.34 ± 1.08 * |

| B. montanum extract | 50 | 29.12 ± 1.22 * |

| B. montanum extract | 100 | 32.65 ± 1.26 * |

Hepatoprotective Activity

A study conducted on the protective effects of Baliospermum montanum extracts against paracetamol-induced hepatotoxicity demonstrated significant liver protection through histopathological examination . The study indicated that treatment with the extracts resulted in reduced liver enzyme levels and improved histological features compared to control groups.

Antimicrobial Activity

Research has shown that extracts from Baliospermum montanum possess notable antimicrobial properties against various pathogens. A comprehensive analysis using GC-MS identified several bioactive compounds responsible for these effects .

Table 3: Identified Compounds and Their Activities

| Compound Name | Biological Activity |

|---|---|

| β-Sitosterol | Antioxidant, hepatoprotective |

| n-Hexadecanoic Acid | Anti-inflammatory, hypocholesterolemic |

| Propanoic Acid | Antioxidant |

Q & A

Q. What methodologies are recommended for the initial identification and characterization of Baliospermin in plant extracts?

To identify and characterize Baliospermin, researchers should employ a combination of chromatographic separation (e.g., HPLC, TLC) and spectroscopic analysis (e.g., NMR, MS) . Chromatography isolates the compound from crude extracts, while spectroscopy confirms its structural identity. For novel compounds, elemental analysis and purity assessments (≥95%) are critical . Known compounds require cross-referencing with existing literature data to validate identity. Ensure experimental protocols are detailed to enable reproducibility, including solvent systems, column specifications, and calibration standards.

Q. How can researchers optimize extraction protocols for Baliospermin to maximize yield and purity?

Optimization should follow a design-of-experiments (DoE) approach , testing variables such as solvent polarity, extraction time, temperature, and plant material particle size. For example:

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Solvent | Ethanol (50–100%) | 70% Ethanol |

| Temperature | 40–80°C | 60°C |

| Extraction Time | 2–12 hours | 8 hours |

| Post-extraction, validate yield using gravimetric analysis and purity via HPLC . |

Q. What are the foundational steps to establish Baliospermin’s in vitro bioactivity profile?

Begin with cell-based assays targeting hypothesized pathways (e.g., anti-inflammatory, anticancer). Use dose-response experiments (e.g., 0.1–100 µM concentrations) to determine IC₅₀ values. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results across ≥3 independent replicates. Preliminary data should be contextualized against existing literature to identify gaps .

Advanced Research Questions

Q. How should researchers design experiments to investigate Baliospermin’s mechanism of action at the molecular level?

Adopt the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population : Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : Baliospermin treatment at IC₅₀ doses.

- Comparison : Untreated cells or cells treated with a known inhibitor.

- Outcome : Changes in apoptosis markers (e.g., caspase-3 activation) or gene expression (RNA-seq). Use knockdown/overexpression models to validate target specificity and integrate omics data (proteomics, metabolomics) for pathway mapping .

Q. How can contradictory findings in Baliospermin’s biochemical effects across studies be systematically resolved?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent carriers). To address this:

Q. What experimental strategies are effective for validating Baliospermin’s target interactions in complex biological systems?

Use affinity chromatography or surface plasmon resonance (SPR) to confirm direct binding between Baliospermin and its putative targets (e.g., kinases, receptors). For in vivo validation, employ genetically modified animal models (e.g., knockout mice) to observe phenotypic rescue upon treatment. Cross-validate findings with molecular docking simulations to predict binding affinities and interaction sites .

Q. How can researchers assess Baliospermin’s synergistic effects with other bioactive compounds?

Utilize combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy:

- CI < 1 : Synergistic effect.

- CI = 1 : Additive effect.

- CI > 1 : Antagonistic effect. Test fixed-ratio combinations (e.g., 1:1, 1:2) across multiple concentrations and analyze interactions via isobolograms. Include mechanistic studies (e.g., Western blotting for pathway crosstalk) .

Methodological Considerations

- Data Integrity : Report raw data, statistical methods (e.g., ANOVA with post-hoc tests), and effect sizes. Use platforms like PRIDE for proteomics data or GEO for transcriptomics to ensure transparency .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal ethics committee approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.